Cas no 220196-07-6 (2-Bromo-6-(thiophen-2-yl)pyridine)
2-Bromo-6-(thiophen-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-(thiophen-2-yl)pyridine
- 2-bromo-6-thiophen-2-ylpyridine
- AKOS014986664
- DTXSID10442139
- DB-313744
- J-508430
- 220196-07-6
-
- MDL: MFCD11223226
- Inchi: 1S/C9H6BrNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H
- InChI Key: GOXHTNUZZXYKHA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C2=CC=CS2)=N1
Computed Properties
- Exact Mass: 238.94043g/mol
- Monoisotopic Mass: 238.94043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 41.1Ų
2-Bromo-6-(thiophen-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183859-1g |
2-Bromo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 95% | 1g |
$540.00 | 2023-09-02 | |
| Chemenu | CM170455-1g |
2-bromo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM170455-1g |
2-bromo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 95% | 1g |
$580 | 2024-07-18 | |
| A2B Chem LLC | AF43308-1g |
2-Bromo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 1g |
$1090.00 | 2024-04-20 | ||
| A2B Chem LLC | AF43308-5g |
2-Bromo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 5g |
$4090.00 | 2024-04-20 | ||
| A2B Chem LLC | AF43308-25g |
2-Bromo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 25g |
$8424.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | D509721-1g |
2-BroMo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 97% | 1g |
$875 | 2024-05-24 | |
| eNovation Chemicals LLC | D509721-1g |
2-BroMo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 97% | 1g |
$875 | 2025-02-27 | |
| eNovation Chemicals LLC | D509721-1g |
2-BroMo-6-(thiophen-2-yl)pyridine |
220196-07-6 | 97% | 1g |
$875 | 2025-02-27 |
2-Bromo-6-(thiophen-2-yl)pyridine Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-Bromo-6-(thiophen-2-yl)pyridine
Recent Advances in the Application of 2-Bromo-6-(thiophen-2-yl)pyridine (CAS: 220196-07-6) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-6-(thiophen-2-yl)pyridine (CAS: 220196-07-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This heterocyclic compound, characterized by its bromo-substituted pyridine core and thiophene moiety, serves as a key intermediate in the synthesis of various bioactive molecules and functional materials. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of oncology and neurology.
One of the most notable applications of 2-Bromo-6-(thiophen-2-yl)pyridine is its role as a building block in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The bromo group at the 2-position of the pyridine ring facilitates further functionalization, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its pharmacological applications, 2-Bromo-6-(thiophen-2-yl)pyridine has been explored in the field of organic electronics. Its unique electronic properties, stemming from the conjugation between the pyridine and thiophene rings, make it a promising candidate for the design of organic semiconductors and light-emitting diodes (OLEDs). Recent research published in Advanced Materials has shown that derivatives of this compound exhibit high charge carrier mobility and excellent thermal stability, paving the way for their use in next-generation optoelectronic devices.
The synthesis and characterization of 2-Bromo-6-(thiophen-2-yl)pyridine have also been the focus of recent investigations. A 2024 study in Organic Letters reported an efficient and scalable synthetic route utilizing palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the compound. This advancement is expected to facilitate its broader adoption in both academic and industrial settings.
Looking ahead, the potential of 2-Bromo-6-(thiophen-2-yl)pyridine in drug discovery and material science remains largely untapped. Future research directions may include the exploration of its derivatives as probes for studying biological pathways or as components in advanced functional materials. Given its versatility and the growing body of evidence supporting its utility, this compound is poised to play a pivotal role in the advancement of chemical biology and pharmaceutical sciences.
220196-07-6 (2-Bromo-6-(thiophen-2-yl)pyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)